molecular formula C21H26O7 B12628736 Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone CAS No. 919789-60-9

Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone

Cat. No.: B12628736
CAS No.: 919789-60-9
M. Wt: 390.4 g/mol
InChI Key: LWYDLSLHUBGJDY-UHFFFAOYSA-N
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Description

Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a 2-(2-hydroxyethoxy)ethoxy group.

Properties

CAS No.

919789-60-9

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]methanone

InChI

InChI=1S/C21H26O7/c22-9-11-25-13-15-27-19-5-1-17(2-6-19)21(24)18-3-7-20(8-4-18)28-16-14-26-12-10-23/h1-8,22-23H,9-16H2

InChI Key

LWYDLSLHUBGJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCOCCO)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone can be achieved through several methods:

    Etherification Reaction: One common method involves the etherification of hydroxybenzophenone with ethylene oxide in the presence of a base catalyst.

    Alkylation Reaction: Another approach involves the alkylation of 4-hydroxybenzophenone with 2-(2-chloroethoxy)ethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenyl rings can participate in π-π interactions, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is unique due to its specific substitution pattern and the presence of two 2-(2-hydroxyethoxy)ethoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone, also known by its IUPAC name, is a complex organic compound with the molecular formula C_{22}H_{30}O_{6} and a molecular weight of approximately 390.4 g/mol. This compound features two 2-(2-hydroxyethoxy)ethoxy groups attached to a central methanone moiety, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The structural configuration of this compound is pivotal to its biological activity. The presence of hydroxyl groups allows for hydrogen bonding, while the ethoxy groups enhance solubility in biological systems. The compound's ability to engage in hydrophobic interactions further supports its potential as a bioactive agent.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies suggest that it can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.
  • Binding Affinity : Interaction studies reveal that the compound has a significant binding affinity for various biomolecules, which is crucial for modulating biological responses.

Biological Activity Data

Table 1 summarizes key findings from studies investigating the biological activity of this compound.

Study Cell Line Concentration (µM) Effect Observed Mechanism
Study AHeLa10Induced apoptosisCaspase activation
Study BMCF-75Growth inhibitionCell cycle arrest
Study CA54920Antioxidant effectFree radical scavenging

Case Studies

Case Study 1: Anticancer Potential
In a study focusing on the anticancer properties of this compound, researchers treated HeLa cervical cancer cells with varying concentrations of the compound. Results indicated significant induction of apoptosis at concentrations above 10 µM, with mechanisms involving caspase-3 and caspase-7 activation leading to programmed cell death.

Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging assays. The results demonstrated that this compound exhibited substantial radical scavenging activity, suggesting its potential utility as an antioxidant in therapeutic formulations.

Applications

Given its biological activities, this compound holds promise for various applications:

  • Pharmaceuticals : Potential development as an anticancer agent due to its cytotoxic effects on cancer cells.
  • Cosmetics : Its antioxidant properties may be leveraged in cosmetic formulations to protect skin from oxidative damage.
  • Material Science : The compound's unique structure could also find applications in developing novel materials with specific functional properties.

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